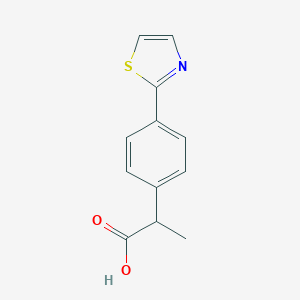
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring attached to a phenylpropionic acid moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and analgesic properties .
Métodos De Preparación
The synthesis of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters Industrial production methods often focus on optimizing yield and purity while minimizing side reactions and costs .
Análisis De Reacciones Químicas
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propionic acid moiety, converting it to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The primary mechanism of action of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its specific substitution pattern and its potent inhibition of cyclooxygenase, making it particularly effective as an anti-inflammatory agent .
Propiedades
Número CAS |
132483-32-0 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15) |
Clave InChI |
WFIOEZDXTVJKMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















